1-(4-{[3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}piperazin-1-yl)ethan-1-one
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Description
This compound is a complex organic molecule that contains a piperazine ring substituted with a tetramethyl-1,3,2-dioxaborolan-2-yl phenylmethyl group and an ethanone group . The molecule has a molecular formula of C17H27BN2O2 and a molecular weight of 302.22 .
Synthesis Analysis
The synthesis of similar compounds often involves borylation, a process where a boron group is added to a molecule . This can be done at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate . Hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts is another common method .Scientific Research Applications
Synthesis and Structural Analysis
- Synthesis of Derivatives : Spencer et al. (2002) synthesized derivatives of this compound, specifically focusing on its inhibitory activity against serine proteases like thrombin. These derivatives showed significant potential in both solid state and solution without strong coordination bonds Spencer, J., Burd, A., Goodwin, C., Mérette, S., Scully, M., Adatia, T., Deadman, J. (2002). Tetrahedron.
- Crystal Structure and DFT Study : Huang et al. (2021) performed crystallographic and conformational analyses on similar boric acid ester intermediates, using methods like FTIR, NMR spectroscopy, and mass spectrometry. Their research also involved density functional theory (DFT) for further molecular studies Huang, P., Yang, Z., Wu, Q., Yang, D., Chen, J., Chai, H., Zhao, C. (2021). Journal of Structural Chemistry.
Antitumor and Antimicrobial Applications
- Antitumor Activity : Hakobyan et al. (2020) explored the antitumor effects of piperazine-based tertiary amino alcohols and their dihydrochlorides, highlighting their potential in affecting tumor DNA methylation in vitro Hakobyan, N., Hovasyan, Z. A., Nersesyan, L., Agaronyan, A. S., Danielyan, I. S., Panosyan, G., Gevorgyan, G., Oganesyan, A. (2020). Russian Journal of General Chemistry.
- Antibacterial and Antifungal Activities : Gan et al. (2010) designed azole-containing piperazine derivatives, which showed moderate to significant antibacterial and antifungal activities in vitro. Some compounds demonstrated broad-spectrum antimicrobial efficacy Gan, L., Fang, B., Zhou, C. (2010). Bulletin of The Korean Chemical Society.
Antipsychotic and Anti-Hypertensive Potential
- Antipsychotic Activity : Bhosale et al. (2014) synthesized 1-(biphenyl-4-yl)-2-[4-(substituted phenyl)-piperazin-1-yl]ethanone derivatives, evaluating their antipsychotic activity. Their research included QSAR and computational studies, finding considerable anti-dopaminergic and anti-serotonergic activity Bhosale, S., Kanhed, A., Dash, R., Suryawanshi, M., Mahadik, K. (2014). European journal of medicinal chemistry.
- Anti-Hypertensive Agent : Bajpai et al. (2000) investigated the compound Centhaquin, a derivative with potential hypotensive activity. They used molecular modeling, FTIR spectroscopy, and normal mode analysis to determine its conformation, which is crucial for its interaction with biological receptors Bajpai, U., Gupta, D., Singh, R., Saxena, M., Saxena, A. (2000). Journal of Molecular Structure.
properties
IUPAC Name |
1-[4-[[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]piperazin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29BN2O3/c1-15(23)22-11-9-21(10-12-22)14-16-7-6-8-17(13-16)20-24-18(2,3)19(4,5)25-20/h6-8,13H,9-12,14H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISLUJPUZMMIHPV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)CN3CCN(CC3)C(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29BN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-{[3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}piperazin-1-yl)ethan-1-one | |
CAS RN |
1416367-07-1 |
Source
|
Record name | 1-(4-{[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}piperazin-1-yl)ethan-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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